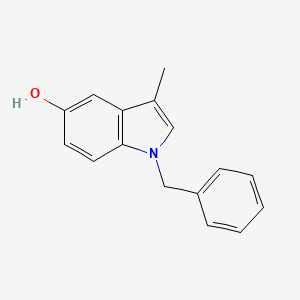

1-benzyl-3-methyl-1H-indol-5-ol

Description

1-Benzyl-3-methyl-1H-indol-5-ol is an indole derivative characterized by a benzyl group at position 1, a methyl group at position 3, and a hydroxyl group at position 5 (Figure 1). This compound is structurally related to bioactive molecules such as Bazedoxifene, a selective estrogen receptor modulator (SERM) that incorporates a similar indole core .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-benzyl-3-methylindol-5-ol |

InChI |

InChI=1S/C16H15NO/c1-12-10-17(11-13-5-3-2-4-6-13)16-8-7-14(18)9-15(12)16/h2-10,18H,11H2,1H3 |

InChI Key |

WFIVDXAPSPZMON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For instance, the reaction of hydrazine with a suitable benzyl ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield 1-benzyl-3-methyl-1H-indol-5-ol .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper can be used in cross-coupling reactions to form the desired indole structure .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-benzyl-3-methyl-1H-indol-5-ol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Research Findings and Data Tables

Biological Activity

1-Benzyl-3-methyl-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings regarding its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Benzyl-3-methyl-1H-indol-5-ol (CAS No. 104143-95-5) has the molecular formula and a molecular weight of approximately 239.31 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-benzyl-3-methyl-1H-indol-5-ol against various pathogens. A notable study screened a library of compounds against methicillin-resistant Staphylococcus aureus (MRSA), identifying several derivatives with promising activity.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 1-Benzyl-3-methyl-1H-indol-5-ol | 16 µg/mL | Weak growth inhibitor |

| Derivative A | ≤ 0.25 µg/mL | Strong anti-MRSA activity |

| Derivative B | Non-toxic | Selective antifungal against Cryptococcus neoformans |

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy while reducing toxicity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of 1-benzyl-3-methyl-1H-indol-5-ol can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related study reported that certain analogues exhibited favorable pharmacokinetic profiles and significant in vivo efficacy against cancer cell lines .

The biological activity of 1-benzyl-3-methyl-1H-indol-5-ol is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety can act as a ligand, modulating enzyme activity or inhibiting specific cellular processes.

Case Studies

- Antimicrobial Screening : A comprehensive screening of synthetic compounds, including 1-benzyl-3-methyl-1H-indol-5-ol, led to the identification of several analogues with enhanced activity against MRSA. The study emphasized structure-activity relationships that could guide future drug design .

- Cancer Research : In a series of experiments involving cancer cell lines, derivatives were shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This suggests that further exploration into the structural modifications could yield more potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.